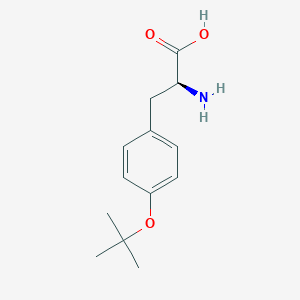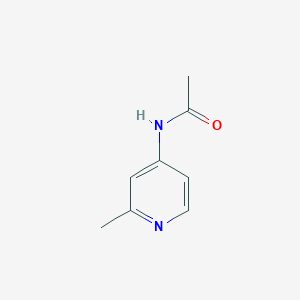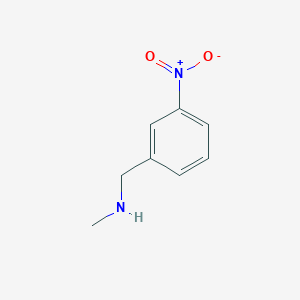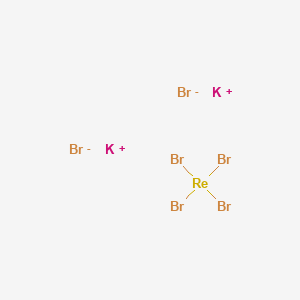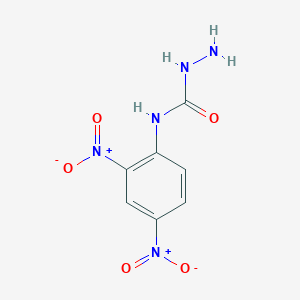
Semicarbazide, 4-(2,4-dinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 4-(2,4-dinitrophenyl)-, also known as DNPS, is a chemical compound that has been widely used in scientific research for various purposes. It is a derivative of semicarbazide, which is a white crystalline powder that is soluble in water and ethanol. DNPS is a yellow crystalline powder that is slightly soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of Semicarbazide, 4-(2,4-dinitrophenyl)- involves the formation of a hydrazone derivative with carbonyl compounds. This reaction is highly specific and can be used to detect a wide range of carbonyl compounds.
Efectos Bioquímicos Y Fisiológicos
Semicarbazide, 4-(2,4-dinitrophenyl)- has no known biochemical or physiological effects on living organisms. It is not toxic and does not interact with any biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Semicarbazide, 4-(2,4-dinitrophenyl)- in lab experiments is its high specificity for carbonyl compounds. This makes it a valuable tool for the detection and quantification of these compounds in biological samples. However, Semicarbazide, 4-(2,4-dinitrophenyl)- is not suitable for the detection of carbonyl compounds that do not react with hydrazine derivatives. Additionally, the reaction between Semicarbazide, 4-(2,4-dinitrophenyl)- and carbonyl compounds is not instantaneous and requires a certain amount of time to reach completion.
Direcciones Futuras
There are several future directions for the use of Semicarbazide, 4-(2,4-dinitrophenyl)- in scientific research. One potential application is in the development of new methods for the detection and quantification of carbonyl compounds in biological samples. Another potential application is in the development of new reagents for the detection of amino acids and proteins. Additionally, Semicarbazide, 4-(2,4-dinitrophenyl)- could be used in the development of new analytical techniques for the analysis of complex biological samples.
Métodos De Síntesis
Semicarbazide, 4-(2,4-dinitrophenyl)- can be synthesized by the reaction of semicarbazide with 2,4-dinitrophenylhydrazine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Semicarbazide, 4-(2,4-dinitrophenyl)- has been used in scientific research for various purposes, including the detection of carbonyl compounds and the determination of the concentration of aldehydes and ketones in biological samples. It has also been used as a reagent for the detection of amino acids and proteins.
Propiedades
Número CAS |
18345-18-1 |
|---|---|
Nombre del producto |
Semicarbazide, 4-(2,4-dinitrophenyl)- |
Fórmula molecular |
C7H7N5O5 |
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
1-amino-3-(2,4-dinitrophenyl)urea |
InChI |
InChI=1S/C7H7N5O5/c8-10-7(13)9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3H,8H2,(H2,9,10,13) |
Clave InChI |
GVQACLHWNTVJSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
Otros números CAS |
18345-18-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



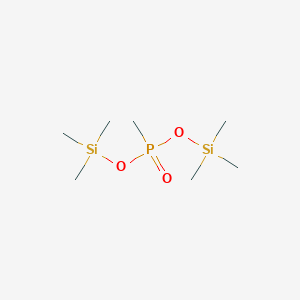
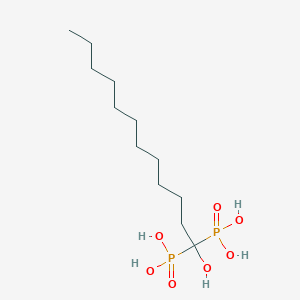


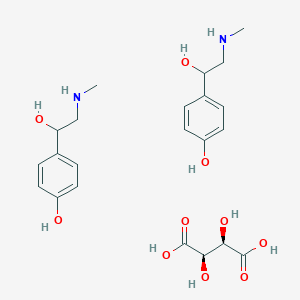
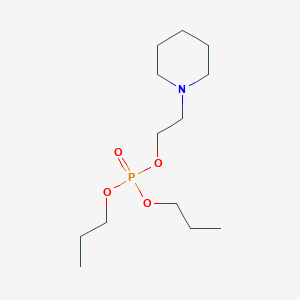
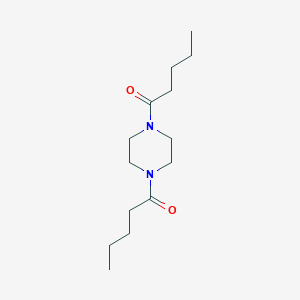

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
